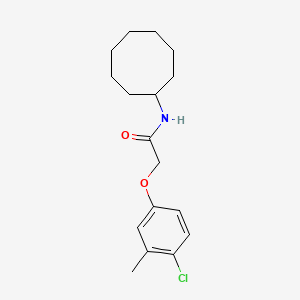![molecular formula C16H22N2O4 B5802794 N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5802794.png)
N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as CCDMC, is a chemical compound that has been synthesized for its potential use in scientific research. CCDMC has gained attention due to its unique structure and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammation in the body. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to reduce inflammation in animal models of inflammation, and to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages for use in lab experiments, including its high purity and yield, its unique structure, and its potential applications in various fields of research. However, N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it in experiments.
Zukünftige Richtungen
There are several future directions for research on N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide, including further exploration of its mechanism of action, optimization of its synthesis process, and investigation of its potential applications in various fields of research. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has the potential to be a valuable tool for scientific research, and further studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with cyclohexyl isocyanate to form the intermediate compound, which is then reacted with oxalyl chloride to form the final product, N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide. The synthesis process has been optimized to yield high purity and yield of N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been used in various scientific research applications, including as a fluorescent probe for imaging of cancer cells, a potential anti-cancer agent, and a potential anti-inflammatory agent. N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-20-13-9-8-12(10-14(13)21-2)15(17)18-22-16(19)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTPPLYHNPDGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2CCCCC2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2CCCCC2)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] cyclohexanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)

![2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)

![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5802764.png)

![N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5802767.png)

![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)